molecular formula C6H5F2N B13477546 3,6-Difluoro-2-methylpyridine

3,6-Difluoro-2-methylpyridine

Cat. No.: B13477546
M. Wt: 129.11 g/mol
InChI Key: XJCFNRPOVUQDRD-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methylpyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-methylpyridine typically involves the fluorination of 2-methylpyridine. One common method is the direct fluorination using fluorine gas in the presence of a catalyst. Another approach is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a fluorine atom .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of fluorinating agents such as cesium fluoride (CsF) or sulfur tetrafluoride (SF4) is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or alkoxy derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

3,6-Difluoro-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methylpyridine depends on its application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The electron-withdrawing nature of fluorine can also affect the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine
  • 3,5-Difluoropyridine
  • 2,6-Difluoropyridine

Comparison

3,6-Difluoro-2-methylpyridine is unique due to the specific positioning of the fluorine atoms and the methyl group. This unique structure can result in different reactivity and properties compared to other difluoropyridine derivatives. For example, the presence of the methyl group can influence the compound’s lipophilicity and metabolic stability .

Properties

IUPAC Name

3,6-difluoro-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCFNRPOVUQDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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